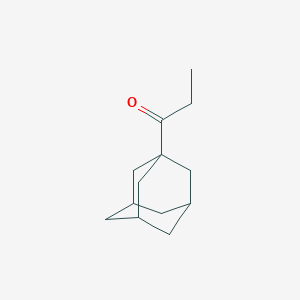

1-(1-Adamantyl)propan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-adamantyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-2-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQIZWVVFUGCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335751 | |

| Record name | 1-(1-adamantyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1660-05-5 | |

| Record name | 1-(1-adamantyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Legacy of Adamantane in Science and Technology

First discovered in petroleum in 1933, adamantane (B196018) is a polycyclic hydrocarbon renowned for its exceptional stability and rigid, diamond-like structure. smolecule.comwikipedia.org This unique three-dimensional cage, composed of three fused cyclohexane (B81311) rings, imparts a range of desirable properties to its derivatives, including high thermal stability, lipophilicity, and metabolic resistance. wikipedia.orgworldscientific.comresearchgate.net These characteristics have propelled adamantane derivatives to the forefront of various scientific disciplines.

In the realm of advanced organic synthesis , adamantane serves as a versatile building block. mdpi.com Its rigid framework provides a predictable and sterically demanding scaffold for constructing complex molecular architectures. mdpi.com The introduction of an adamantyl group can significantly influence the reactivity and selectivity of chemical transformations. rsc.org For instance, the bulkiness of the adamantane cage can direct reactions to specific sites on a molecule and stabilize reactive intermediates. mdpi.comrsc.org

The impact of adamantane extends profoundly into material science . Adamantane-based polymers exhibit enhanced thermal stability and have been explored for applications such as coatings for touchscreens. wikipedia.orgpensoft.net The cage-like structure of adamantane allows for the encapsulation of guest molecules, opening avenues for the development of novel drug delivery systems. wikipedia.org Furthermore, adamantane and its derivatives are being investigated as molecular building blocks for the self-assembly of crystalline materials and in the field of nanotechnology. wikipedia.orgworldscientific.com The unique properties of adamantane have also led to its use in specialized applications, such as working fluids in hydraulic systems and as a reference standard in solid-state nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgpensoft.net

The Strategic Importance of the Ketone Functionality

The presence of a ketone group on the adamantane (B196018) framework, as seen in 1-(1-Adamantyl)propan-1-one, is of paramount chemical significance. smolecule.com The carbonyl group (C=O) of the ketone is a highly versatile functional handle, enabling a wide array of chemical transformations. nih.gov This allows for the further elaboration of the adamantane scaffold, leading to the synthesis of a diverse range of derivatives with tailored properties. nih.gov

The ketone functionality can undergo a variety of reactions, including:

Nucleophilic Addition: The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles, leading to the formation of alcohols and other functional groups.

Reduction: The ketone can be reduced to a secondary alcohol.

Oxidation: While ketones are generally resistant to oxidation, specific conditions can lead to cleavage of the carbon-carbon bond adjacent to the carbonyl group. mdpi.com

Condensation Reactions: The α-protons (protons on the carbon adjacent to the carbonyl) are acidic and can be removed to form an enolate, which can then participate in reactions like aldol (B89426) condensations. mdpi.com

Acyladamantanes, which include ketones like this compound, are valuable intermediates that can be further modified through reactions such as reductive amination to produce amines. nih.gov The strategic placement of the ketone group at the bridgehead position (the "1" position) of the adamantane cage provides a direct and stable attachment point for further chemical modifications.

Current Research and Future Directions for 1 1 Adamantyl Propan 1 One

Established Reaction Pathways

Two of the most prominent and effective methods for the synthesis of adamantyl ketones are Friedel-Crafts acylation and reactions involving Grignard reagents. These pathways offer distinct advantages and are chosen based on the desired product and available starting materials.

Friedel-Crafts Acylation Approaches to Adamantyl Ketones

Friedel-Crafts acylation is a classic and versatile method for forming carbon-carbon bonds by introducing an acyl group to an aromatic or aliphatic compound. organic-chemistry.orglibretexts.org In the context of adamantane chemistry, this reaction is employed to attach an acyl moiety to the adamantane nucleus, a process that is often challenging due to the steric hindrance of the adamantyl group. The reaction typically involves an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. organic-chemistry.org A common route to this compound involves the acylation of adamantane with propionyl chloride.

The choice of Lewis acid catalyst is critical in Friedel-Crafts acylation as it directly influences the reaction's efficiency and selectivity. wikipedia.orgnumberanalytics.com Lewis acids activate the acylating agent, typically an acyl chloride, by forming a highly electrophilic intermediate, the acylium ion. saskoer.ca Common Lewis acids used for this purpose include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). wikipedia.orgnumberanalytics.com

For the synthesis of adamantyl ketones, aluminum chloride is a frequently used catalyst. smolecule.com It effectively promotes the reaction between adamantane and the acylating agent. smolecule.com The Lewis acid coordinates to the halogen of the acyl chloride, facilitating the departure of the halide and the formation of the reactive acylium ion, which then undergoes electrophilic attack on the adamantane ring. saskoer.cayoutube.com The catalytic activity is dependent on the strength of the Lewis acid; stronger acids generally lead to higher reaction rates. However, the use of stoichiometric amounts of the catalyst is often necessary because both the acylating agent and the resulting ketone product can form complexes with the Lewis acid. organic-chemistry.org

Recent research has also explored other Lewis acids to optimize these reactions. For instance, indium metal has been shown to be an effective catalyst for the Friedel-Crafts acylation of anisole (B1667542) with 1-adamantanecarbonyl chloride. sigmaaldrich.com Furthermore, copper(II) triflate (Cu(OTf)₂) has been identified as a highly efficient catalyst for the acylation of various substrates under mild conditions. organic-chemistry.org

Table 1: Common Lewis Acid Catalysts in Friedel-Crafts Acylation

| Lewis Acid Catalyst | Common Applications/Properties |

| Aluminum Chloride (AlCl₃) | Widely used, strong Lewis acid, often required in stoichiometric amounts. organic-chemistry.orgsmolecule.com |

| Ferric Chloride (FeCl₃) | Another common, effective Lewis acid catalyst. numberanalytics.com |

| Boron Trifluoride (BF₃) | A versatile Lewis acid catalyst used in various organic transformations. numberanalytics.com |

| Indium (In) | Shown to be effective in specific acylations, such as with 1-adamantanecarbonyl chloride. sigmaaldrich.com |

| Copper(II) Triflate (Cu(OTf)₂) | Highly efficient for acylations under mild conditions. organic-chemistry.org |

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired adamantyl ketone while minimizing side reactions. Key parameters that are manipulated include temperature, pressure, and the choice of solvent.

Temperature and Pressure: Careful control of temperature is essential. Friedel-Crafts acylations can be exothermic, and maintaining an optimal temperature range prevents side reactions and decomposition of products. For the synthesis of this compound via Friedel-Crafts acylation, specific temperature control is necessary to achieve good yields. smolecule.com While pressure is not always a primary variable in laboratory-scale syntheses, in industrial production, it can be adjusted to control reaction rates and improve efficiency. smolecule.com

Solvent Effects: The choice of solvent can significantly impact the reaction outcome. Inert solvents that can dissolve the reactants and the Lewis acid-catalyst complex without participating in the reaction are preferred. Common solvents for Friedel-Crafts reactions include carbon disulfide (CS₂), nitrobenzene, and chlorinated hydrocarbons like dichloromethane (B109758) (CH₂Cl₂). organic-chemistry.org Dichloromethane has been found to be a particularly effective solvent for acylations catalyzed by Cu(OTf)₂. organic-chemistry.org The solvent's polarity can influence the solubility of the catalyst and reactants, as well as the stability of the intermediates, thereby affecting the reaction rate and selectivity.

Influence of Lewis Acid Catalysis

Grignard Reagent-Mediated Syntheses

Grignard reagents (R-Mg-X) are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. wikipedia.org Their reaction with carbonyl compounds is a fundamental transformation. nih.gov For the synthesis of adamantyl ketones, this methodology provides a valuable alternative to Friedel-Crafts acylation, particularly when specific substitution patterns are desired.

A key Grignard-based approach to synthesizing this compound involves the reaction of adamantane-1-carbonyl chloride with an appropriate organomagnesium halide, such as ethylmagnesium bromide. researchgate.netchemicalbook.com In this reaction, the nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the acid chloride. fiveable.me

This reaction is generally rapid; however, a common challenge is the over-addition of the Grignard reagent to the initially formed ketone, which leads to the formation of a tertiary alcohol as a byproduct. fiveable.me To circumvent this, careful control of the reaction conditions is paramount. The use of catalysts can also enhance the yield of the desired ketone. Research has shown that metal halides such as ZnCl₂, MnCl₂, AlCl₃, and CuCl can act as active catalytic components, leading to efficient and rapid methods for preparing alkyl adamantyl ketones. researchgate.net

To favor the formation of the ketone and prevent the formation of the tertiary alcohol byproduct, precise control over the stoichiometry of the reactants is crucial. acs.org Ideally, a 1:1 molar ratio of the Grignard reagent to the acyl chloride is used. Adding the Grignard reagent slowly to the acyl chloride at low temperatures can help to minimize the secondary reaction with the ketone product. fiveable.me

The solvent system also plays a significant role in the outcome of Grignard reactions. Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are essential as they solvate and stabilize the Grignard reagent. wikipedia.orgchemicalbook.com The choice of solvent can influence the reactivity and aggregation state of the Grignard reagent. Studies have examined the interactions between adamantane-1-carbonyl chloride, various Grignard reagents, and the solvent, revealing that the solvent can impact the formation of side products. researchgate.net The composition of the catalyst system and the rate of addition of the Grignard reagent have been shown to influence both the yield of the ketone and the formation of side products. researchgate.net

Table 2: Factors Influencing Grignard Synthesis of Adamantyl Ketones

| Factor | Influence on Reaction | Key Considerations |

| Stoichiometry | Controls product distribution (ketone vs. tertiary alcohol). acs.org | Use of a 1:1 molar ratio of Grignard reagent to acyl chloride is ideal. fiveable.me |

| Temperature | Low temperatures favor ketone formation and minimize side reactions. | Slow addition of the Grignard reagent at reduced temperatures is recommended. fiveable.me |

| Catalyst | Can improve yield and reaction rate. researchgate.net | Metal halides like ZnCl₂, MnCl₂, AlCl₃, and CuCl are effective. researchgate.net |

| Solvent | Stabilizes the Grignard reagent and can affect reactivity. wikipedia.orgresearchgate.net | Ethereal solvents like diethyl ether and THF are standard. chemicalbook.com |

| Rate of Addition | Affects the concentration of the Grignard reagent and can influence side product formation. researchgate.net | Slow, controlled addition is preferred. fiveable.me |

Reaction of Adamantane-1-carbonyl Chloride with Organomagnesium Halides

Alternative Classical Carbonyl Introduction Methods

Classical methods for introducing a carbonyl group to the adamantane framework often rely on harsh conditions or pre-functionalized starting materials. However, specific gas-phase reactions have been developed for the efficient production of adamantyl ketones, such as adamantyl methyl ketone, a close analog of this compound.

Gas-phase synthesis represents a significant method for producing adamantyl ketones. One established process involves the reaction of 1-adamantane carboxylic acid with acetic acid in the gas phase. google.com This high-temperature catalytic process is designed for continuous production and serves as a key route to intermediates for various applications. google.com The reaction conditions, including temperature and catalyst choice, are critical for optimizing the yield and purity of the final product. google.com Computational studies on the gas-phase acidities of adamantane and its derivatives provide insight into the intrinsic reactivity of these caged hydrocarbons, which underpins the feasibility of such gas-phase transformations. kirj.eeresearchgate.net

The choice of catalyst is paramount in the gas-phase synthesis of adamantyl methyl ketone. Metal oxides are commonly employed to facilitate the reaction between 1-adamantane carboxylic acid and acetic acid. google.com An earlier method utilized manganese oxide as the catalyst, carrying out the process at a temperature of 375-380°C in a stream of carbon dioxide, which resulted in a 50% yield of 1-adamantyl methyl ketone. google.com

A more recent and improved method employs calcium oxide as the catalyst. google.com In this process, the reaction is conducted at a higher temperature range of 470-480°C. This optimized approach significantly increases the output, achieving a crude product yield of 98%, which after purification by vacuum distillation results in a final pure product yield of 85%. google.com The use of the more readily available and efficient calcium oxide catalyst demonstrates a significant process improvement. google.com

Comparison of Metal Oxide Catalysts in Gas-Phase Synthesis of 1-Adamantyl Methyl Ketone

| Parameter | Manganese Oxide System | Calcium Oxide System |

|---|---|---|

| Starting Materials | 1-Adamantane carboxylic acid, Acetic acid | 1-Adamantane carboxylic acid, Acetic acid |

| Catalyst | Manganese Oxide | Calcium Oxide |

| Temperature | 375-380°C | 470-480°C |

| Reagent Ratio (Acid:Acetic Acid) | Not specified | 1:10 |

| Product Yield (Pure) | 50% | 85% |

Gas-Phase Reactions for Adamantyl Methyl Ketone Production

Advanced and Emerging Synthetic Strategies

Modern synthetic chemistry has moved towards more direct and efficient methods for creating C-C bonds, avoiding the need for pre-functionalized substrates. These advanced strategies include radical functionalizations and complex cyclizations.

Direct C-H functionalization via radical pathways is an attractive strategy for synthesizing acyladamantanes due to its atom economy. nih.govrsc.org This approach circumvents the need for halogenated adamantane intermediates by directly activating the strong C-H bonds of the adamantane cage. nih.gov The general mechanism involves the generation of a highly reactive adamantyl radical, typically at the tertiary bridgehead position, through hydrogen atom abstraction. nih.gov This radical is then intercepted by a carbonyl source, such as carbon monoxide, to form an acyl radical, which can be further trapped to yield the desired ketone. nih.gov

Several specific methods exemplify this strategy:

Chlorocarbonylation : An early example used oxalyl chloride and a benzoyl peroxide initiator to generate an adamantyl radical, leading to an acylated intermediate. nih.gov

Photocatalysis : Decatungstate photocatalysis can be used to generate the adamantyl radical from adamantane. Subsequent carbonylation and Giese-type addition reactions produce the functionalized adamantane product. nih.gov

Cobalt-Catalyzed Acetylation : A catalytic system using cobalt(II) acetate (B1210297) and biacetyl under an oxygen atmosphere can effectively produce 1-acetyladamantane and 1,3-diacetyladamantane (B4937295) from adamantane. rsc.orgrsc.org This reaction proceeds with 47% and 20% yields, respectively. rsc.org

Examples of Direct Radical Acylation of Adamantane

| Method | Reagents | Key Products | Reference |

|---|---|---|---|

| Chlorocarbonylation | Oxalyl chloride, Benzoyl peroxide | 1-Adamantanecarbonyl chloride | nih.gov |

| Photocatalysis | Adamantane, CO, Alkene, TBADT photocatalyst | Functionalized adamantyl ketones | nih.gov |

| Cobalt-Catalyzed Acetylation | Adamantane, Biacetyl, Co(OAc)₂, O₂ | 1-Acetyladamantane (47%), 1,3-Diacetyladamantane (20%) | rsc.orgrsc.org |

An alternative to functionalizing a pre-existing adamantane cage is to construct the cage itself from simpler precursors. This "ground-up" approach is particularly useful for accessing densely substituted or complex adamantane derivatives. nih.govmdpi.com The most common strategy involves the cyclization of bicyclo[3.3.1]nonane derivatives. nih.govmdpi.comnih.gov

These bicyclic precursors can be assembled from monocyclic or even acyclic starting materials through a series of condensation and cyclization reactions. mdpi.com Once the bicyclo[3.3.1]nonane core is formed, an acid-promoted intramolecular reaction can forge the final carbon-carbon bond to complete the rigid adamantane scaffold. nih.govmdpi.com For instance, a bicyclic compound can undergo acid-catalyzed dehydration and dealkylation of an enol ether to furnish the adamantane skeleton. nih.govmdpi.com This method provides access to highly substituted adamantanones that might be difficult to synthesize otherwise. nih.gov A notable example involves the use of trifluoromethanesulfonic acid to promote the formation of the adamantanone core from 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one, where the intermediate adamantyl cation can be trapped by various nucleophiles. nih.gov

When the adamantane core is asymmetrically substituted, particularly at the 1 and 2 positions, the resulting molecule is chiral. nih.govmdpi.com This introduces the challenge and opportunity of controlling stereochemistry during synthesis. While enantioselective transformations involving adamantane are not common, they are of growing interest for applications in catalysis and medicinal chemistry. researchgate.net

A key strategy involves the stereoselective transformation of adamantyl-substituted precursors. For example, a recently developed approach to adamantane-substituted piperidine-2,4-diones starts from readily available homoallylamines. rsc.org This method proceeds through the formation of cyclic bromourethanes and a key enol ester intermediate. The stereochemistry of the final dione (B5365651) product is controlled during the synthesis, allowing for the preparation of specific (R)- and (S)-isomers. rsc.org While this example does not produce a simple adamantyl ketone, it demonstrates a sophisticated stereoselective approach to building complex chiral scaffolds that incorporate the adamantyl ketone motif, highlighting the potential for developing highly specific and enantiopure adamantane-based compounds. rsc.org

An in-depth examination of the synthetic processes for adamantyl ketones, such as this compound, reveals a landscape of competing chemical reactions that can lead to a variety of by-products. Understanding the formation of these impurities is critical for optimizing reaction conditions to maximize the yield and purity of the desired ketone.

Spectroscopic and Advanced Analytical Characterization of 1 1 Adamantyl Propan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 1-(1-Adamantyl)propan-1-one, both proton (¹H) and carbon-13 (¹³C) NMR are used to map out the propanoyl group and the distinct positions of the adamantane (B196018) skeleton.

The ¹H NMR spectrum of this compound provides a clear signature of its constituent protons. The spectrum is characterized by signals from the ethyl group of the propanoyl moiety and the protons of the adamantyl cage.

The ethyl group gives rise to two distinct signals: a quartet corresponding to the methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group, and a triplet for the terminal methyl protons (-CH₃). The quartet appears further downfield due to the electron-withdrawing effect of the carbonyl group.

The adamantane structure contains 15 protons attached to its carbon framework. Due to the molecule's symmetry, these protons are chemically equivalent in groups. The protons on the secondary carbons (CH₂) and the tertiary carbons (CH) of the adamantane cage produce a series of broad, overlapping multiplets in the upfield region of the spectrum. Typically, the signals for the six equivalent methylene protons at positions δ are observed, along with another six equivalent methylene protons at positions β, and the three equivalent methine protons at positions γ.

Based on data from structurally similar compounds like 1-acetyladamantane, the expected chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are detailed below. spectrabase.comchemicalbook.com

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J) |

| Adamantane CH (γ-protons) | ~1.75 | Broad Singlet | 3H | - |

| Adamantane CH₂ (β-protons) | ~1.85 | Broad Singlet | 6H | - |

| Adamantane CH₂ (δ-protons) | ~2.05 | Broad Singlet | 6H | - |

| Carbonyl -CH₂- | ~2.45 | Quartet (q) | 2H | ~7.2 Hz |

| Terminal -CH₃ | ~1.10 | Triplet (t) | 3H | ~7.2 Hz |

This interactive table summarizes the predicted ¹H NMR spectral data for this compound.

The integration of these signals confirms the ratio of protons in the molecule, consistent with its C₁₃H₂₀O formula.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line, confirming the total number of distinct carbon environments.

For this compound, seven distinct signals are expected: three for the propanoyl group and four for the adamantane cage, reflecting its high symmetry. The most downfield signal corresponds to the carbonyl carbon (C=O), which typically appears above 200 ppm. The adamantane cage shows signals for the quaternary bridgehead carbon attached to the propanoyl group, as well as the methine (CH) and two inequivalent methylene (CH₂) carbons.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~215 |

| Adamantane Quaternary C (α-carbon) | ~45 |

| Adamantane CH (γ-carbons) | ~28 |

| Adamantane CH₂ (β-carbons) | ~38 |

| Adamantane CH₂ (δ-carbons) | ~36 |

| Carbonyl -CH₂- | ~37 |

| Terminal -CH₃ | ~8 |

This interactive table presents the predicted ¹³C NMR chemical shifts for this compound, based on analogous structures. spectrabase.com

The positions of these signals are highly characteristic and confirm the connectivity of the carbon skeleton, including the attachment of the propanoyl group to a bridgehead position of the adamantane moiety.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile compounds like this compound. The gas chromatogram provides the retention time of the compound, which is a characteristic property under specific analytical conditions, while the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint. semanticscholar.org

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 192, corresponding to its molecular weight. The most prominent feature in the mass spectra of 1-substituted adamantane derivatives is the formation of the adamantyl cation. mdpi.comneicon.ru The fragmentation involves the cleavage of the bond between the carbonyl carbon and the adamantyl group, leading to a highly stable tertiary carbocation at m/z 135, which typically represents the base peak.

Other significant fragments include the loss of an ethyl group ([M-29]⁺) resulting in the adamantyl-carbonyl cation at m/z 163, and the acylium ion [CH₃CH₂CO]⁺ at m/z 57.

| m/z | Proposed Fragment | Relative Abundance |

| 192 | [C₁₃H₂₀O]⁺ (Molecular Ion) | Low to Medium |

| 163 | [M - C₂H₅]⁺ | Medium |

| 135 | [C₁₀H₁₅]⁺ (Adamantyl cation) | High (Base Peak) |

| 57 | [C₃H₅O]⁺ (Propionyl cation) | Medium |

This interactive table outlines the expected major fragments in the GC-MS analysis of this compound.

Kovats retention indices for this compound have been reported, providing standardized retention data for its identification in complex mixtures. nih.gov

For less volatile derivatives or for analyses in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. docbrown.info In LC-MS, the compound is typically ionized using softer techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). This often results in a prominent protonated molecule, [M+H]⁺, at m/z 193.

Tandem mass spectrometry (LC-MS/MS) provides an even higher degree of selectivity and sensitivity. researchgate.net In an MS/MS experiment, the parent ion (e.g., m/z 193) is selected and subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed. For this compound, the most characteristic fragmentation pathway in MS/MS would be the loss of the neutral propanone moiety to yield the adamantyl cation at m/z 135. researchgate.net This specific transition (m/z 193 → m/z 135) can be used in Selected Reaction Monitoring (SRM) for highly selective quantification of the compound.

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This allows for the determination of the elemental formula of a compound, providing definitive confirmation of its identity. rsc.org

For this compound, the theoretical exact mass of the neutral molecule ([M]) and its protonated form ([M+H]⁺) can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O).

| Ion Formula | Theoretical Exact Mass (m/z) |

| [C₁₃H₂₀O] | 192.15142 |

| [C₁₃H₂₁O]⁺ ([M+H]⁺) | 193.15924 |

This interactive table shows the calculated exact masses for this compound.

Experimental measurement of the m/z value by HRMS that matches this theoretical value to within a few parts per million provides unambiguous evidence for the elemental composition C₁₃H₂₀O, ruling out other potential formulas with the same nominal mass. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for elucidating the molecular structure of this compound by probing the vibrations of its constituent chemical bonds.

Infrared (IR) Spectroscopy (FTIR, ATR-IR, Transmission IR, Vapor Phase IR) for Functional Group Analysis

Infrared (IR) spectroscopy is fundamental for identifying the functional groups present in this compound. The most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is characteristic of ketones. This peak's exact position can provide insights into the electronic environment of the carbonyl group.

The adamantane moiety itself gives rise to a complex series of absorptions. These include C-H stretching vibrations of the methylene (CH2) and methine (CH) groups within the cage structure, typically observed in the 2850-3000 cm⁻¹ region. Additionally, C-C stretching and various bending and rocking vibrations of the adamantyl cage produce a characteristic fingerprint in the lower frequency region of the spectrum. researchgate.net

Different IR sampling techniques can be employed for the analysis of this compound. Attenuated Total Reflectance (ATR-IR) is a convenient method for analyzing solid or liquid samples with minimal preparation. researchgate.net Transmission IR, which involves passing the infrared beam directly through a sample (often prepared as a KBr pellet or a mull), and vapor phase IR can also be utilized to obtain detailed spectral information. spectrabase.com While specific, comprehensive IR spectral data for this compound is not extensively detailed in the provided search results, the general principles of IR spectroscopy for adamantane derivatives are well-established. researchgate.net

Table 1: General Expected Infrared Absorption Regions for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ketone) | Stretching | ~1700 | Strong |

| C-H (Adamantyl) | Stretching | 2850-3000 | Medium-Strong |

| C-C (Adamantyl) | Stretching | Various | Weak-Medium |

Raman Spectroscopy for Molecular Fingerprinting

Studies on related adamantane derivatives have shown that Raman spectroscopy is sensitive to conformational changes and phase transitions. rsc.org For instance, changes in temperature can lead to shifts in the Raman bands, indicating alterations in the molecular environment or the onset of rotational motion of the adamantyl groups. rsc.org Low-frequency Raman spectroscopy is especially valuable for studying lattice phonons, which provide information about the crystal lattice structure in the solid state. acs.org The Raman spectrum serves as a unique molecular fingerprint, valuable for identification and for studying structural dynamics. utb.cz

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, a single-crystal X-ray diffraction analysis would reveal detailed information about its bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.

While a specific crystal structure for this compound was not found in the search results, studies on structurally similar adamantyl ketones provide valuable insights. For example, in related compounds, the adamantane cage is consistently found to be composed of three fused cyclohexane (B81311) rings in nearly ideal chair conformations. iucr.orgresearchgate.net The C-C-C bond angles within the adamantane cage are typically close to the ideal tetrahedral angle of 109.5°. iucr.org

X-ray studies on other adamantyl derivatives also reveal how molecules pack in the crystal lattice, stabilized by intermolecular interactions. researchgate.net For instance, in 2-(1-Adamantyl)-1-{4-[(2-chloro-9-isopropyl-9H-purin-6-yl)aminomethyl]phenyl}ethanone, the crystal structure is stabilized by intermolecular N—H⋯N hydrogen bonds. iucr.org The analysis of crystal structures of related compounds is crucial for understanding the steric and electronic effects of the bulky adamantyl group on molecular conformation and packing. researchgate.net

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for assessing its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

High Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. For adamantyl-containing ketones, reversed-phase HPLC (RP-HPLC) is a commonly employed method. researchgate.net In RP-HPLC, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase. researchgate.netnih.gov

The retention of this compound in RP-HPLC is primarily governed by its hydrophobic interactions with the stationary phase, a characteristic enhanced by the lipophilic adamantyl group. researchgate.net The technique can be used to monitor the progress of a synthesis, purify the final product, and perform quantitative analysis to determine its concentration in a sample. researchgate.netrasayanjournal.co.in Detection is often achieved using an ultraviolet (UV) detector, as the carbonyl group provides a chromophore, although its absorption may not be very strong. epa.govsigmaaldrich.com For compounds with weak UV absorbance, derivatization can be employed to enhance detection. rasayanjournal.co.in

Table 2: Typical HPLC Parameters for the Analysis of Adamantane Derivatives

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures nih.govsigmaaldrich.com |

| Detector | UV sigmaaldrich.com |

| Flow Rate | 1-2 mL/min sigmaaldrich.com |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is an ideal method for the analysis of volatile and thermally stable compounds like this compound. libretexts.org In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. Separation is based on the differential partitioning of the analytes between the gas and stationary phases.

The retention time of this compound in a GC system is a key identifier. Kovats retention indices, which are standardized retention times, have been experimentally determined for this compound on both standard non-polar and standard polar columns, providing valuable data for its identification. nih.govnih.gov GC is frequently coupled with a mass spectrometer (GC-MS), which provides both chromatographic separation and mass-based identification of the eluted components, offering a high degree of confidence in the analysis. researchgate.netcore.ac.uk This combination is powerful for purity assessment and the identification of byproducts in a sample of this compound. researchgate.net

Table 3: Experimental Kovats Retention Indices for this compound

| Column Type | Kovats Retention Index |

|---|---|

| Standard Non-polar | 1529, 1547, 1560, 1574 nih.govnih.gov |

Advanced Analytical Methodologies and Derivatization Strategies

The detection and quantification of ketones like this compound, particularly at low concentrations or within complex biological or environmental matrices, often necessitate advanced analytical strategies. Direct analysis via methods such as liquid chromatography-mass spectrometry (LC-MS) can be challenging due to the compound's potential for poor ionization and the presence of interfering substances. diva-portal.org To overcome these limitations, methodologies focusing on chemoselectivity and derivatization are employed to enhance analytical sensitivity, specificity, and chromatographic performance.

Chemoselective Probes for Carbonyl Compound Detection

Chemoselective probes are specialized reagents designed to react specifically with a particular functional group, such as the carbonyl group in ketones and aldehydes. nih.govnih.gov This strategy is highly effective for isolating target analytes from complex mixtures, thereby reducing matrix effects and significantly increasing detection sensitivity, in some cases by several orders of magnitude. rsc.orgrsc.orgresearchgate.net

For the analysis of this compound, a chemoselective probe would target its ketone moiety. The general workflow involves the probe, often immobilized on a solid support like magnetic beads, capturing the carbonyl-containing compound. rsc.orgresearchgate.net After capture and separation from the sample matrix, the analyte can be released for analysis, often via mass spectrometry.

Several types of chemoselective probes have been developed for carbonyl compounds, which would be applicable to this compound. nih.govuky.edu These probes typically contain a reactive moiety that forms a stable covalent bond with the carbonyl group.

Table 1: Examples of Chemoselective Moieties for Carbonyl Detection

| Reactive Moiety | Reaction Type | Resulting Adduct | Reference |

|---|---|---|---|

| Aminooxy Group (-ONH₂) | Oximation | Oxime | nih.govuky.edu |

| Hydrazine/Hydrazide | Hydrazone Formation | Hydrazone | diva-portal.org |

The use of an aminooxy probe, for instance, reacts with the ketone of this compound to form a stable oxime. nih.govnih.gov Probes can also be designed with isotopic labels (e.g., ¹⁵N or ¹³C) to facilitate detection by NMR or to enable quantitative analysis in mass spectrometry through isotope dilution methods. nih.govnih.gov Furthermore, incorporating a permanently charged group, like a quaternary ammonium, into the probe's structure enhances ionization efficiency for mass spectrometry. nih.govnih.gov This approach allows for the detection of metabolites at femtomole levels, which would otherwise be undetectable. rsc.orgrsc.org

Derivatization with Reagents for Enhanced Analytical Sensitivity (e.g., DNPH)

Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for analysis. For ketones like this compound, which lack a strong chromophore, derivatization is crucial for sensitive detection by UV-Vis spectrophotometry, a common detector for High-Performance Liquid Chromatography (HPLC). chromatographyonline.commdpi.com

One of the most established and widely used derivatizing agents for aldehydes and ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH). yorku.canih.govfishersci.com In an acidic medium, the nucleophilic nitrogen atom of DNPH attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a water molecule to form a stable 2,4-dinitrophenylhydrazone derivative. chromatographyonline.comresearchgate.net

This resulting hydrazone is a larger, more stable molecule with a strong chromophore (the dinitrophenyl group), which absorbs strongly in the UV-visible region (typically around 360 nm). fishersci.com This allows for highly sensitive detection using an HPLC-UV system. mdpi.comepa.gov The derivatization reaction improves chromatographic separation by increasing the molecular weight and reducing the polarity of the original ketone. researchgate.net

Table 2: Derivatization of this compound with DNPH

| Reactant | Reagent | Conditions | Product | Analytical Advantage |

|---|

The DNPH derivatization method is robust and has been incorporated into official analytical methods by organizations like the U.S. Environmental Protection Agency (EPA) for the determination of carbonyl compounds in various environmental samples. fishersci.comepa.gov The analysis of the resulting DNPH-hydrazones by LC coupled with mass spectrometry (LC-MS) can further enhance specificity and aid in the structural confirmation of the parent carbonyl compound. researchgate.netnih.gov

Theoretical and Computational Chemistry Studies of 1 1 Adamantyl Propan 1 One

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and other key characteristics.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. tdx.cat It is particularly effective for geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule. cp2k.orgacs.org For 1-(1-Adamantyl)propan-1-one, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G), can predict its three-dimensional structure with high accuracy. researchgate.net

The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. kit.edu In the case of this compound, the bulky adamantyl cage significantly influences the geometry around the carbonyl group. The C-C bond connecting the adamantyl moiety to the carbonyl carbon is a key parameter, as are the angles defining the orientation of the ethyl group relative to the cage. Theoretical studies on similar adamantyl ketones have shown that the adamantyl group's steric requirements dictate the local conformation. researchgate.netsemanticscholar.org The final optimized geometry represents a stable point on the potential energy surface, which is confirmed by ensuring all calculated vibrational frequencies are positive. researchgate.net

Table 1: Predicted Optimized Geometric Parameters for this compound using DFT Note: The following data is illustrative, based on typical values for adamantyl ketones found in computational studies. researchgate.net

| Parameter | Description | Predicted Value |

|---|---|---|

| r(C_ad-C=O) | Bond length between adamantyl C1 and carbonyl C | 1.54 Å |

| r(C=O) | Carbonyl double bond length | 1.22 Å |

| r(C=O-C_et) | Bond length between carbonyl C and ethyl C | 1.52 Å |

| ∠(C_ad-C-O) | Bond angle of the ketone group | 118.5° |

| ∠(C_ad-C-C_et) | Bond angle between adamantyl, carbonyl, and ethyl carbons | 120.0° |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orggrafiati.com A smaller gap suggests the molecule is more polarizable and reactive. grafiati.com

For this compound, DFT calculations would likely show the HOMO localized primarily on the oxygen atom of the carbonyl group, reflecting the non-bonding lone pair electrons. The LUMO is typically centered on the π* antibonding orbital of the C=O double bond. researchgate.net This distribution indicates that the carbonyl oxygen is the primary site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. malayajournal.org Different colors denote varying electrostatic potentials: red indicates electron-rich regions (negative potential), which are prone to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are susceptible to nucleophilic attack. malayajournal.org For this compound, the MEP would show a deep red region around the carbonyl oxygen and a blue region around the carbonyl carbon, reinforcing the predictions from FMO analysis. The adamantyl cage would be represented by a neutral (green) potential.

Table 2: Calculated Electronic Properties for an Adamantyl Ketone Analogue Source: Adapted from theoretical studies on 1,3-diaza-adamantan-6-one. researchgate.net

| Property | Symbol | Definition | Typical Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |

| LUMO Energy | E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 6.3 eV |

| Ionization Potential | IP | -E_HOMO | 6.8 eV |

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Computational Modeling of Reaction Mechanisms

Computational modeling allows for the detailed exploration of reaction pathways, providing insights that are often difficult to obtain through experiments alone.

A key goal of computational reaction modeling is to identify transition states (TS) and calculate the associated energy barriers (activation energies). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state determines the reaction rate.

For reactions involving this compound, such as reduction by a hydride or addition of a Grignard reagent, DFT can be used to model the entire reaction pathway. tdx.cat By locating the TS structure and performing Intrinsic Reaction Coordinate (IRC) analysis, chemists can confirm that the identified TS correctly connects the reactants and products. acs.org The calculated activation energy provides a quantitative measure of the reaction's feasibility. For example, in the nitration of related adamantyl ketones, the energies of minimized structures participating in the reaction pathway were calculated to understand the process. researchgate.net

The adamantyl group is known for exerting significant steric and electronic effects. Its bulky, rigid structure can sterically hinder the approach of reagents to the reactive carbonyl center. Computational models can quantify this steric hindrance by comparing the activation energies for attack from different trajectories.

Simultaneously, the adamantyl group is weakly electron-donating through an inductive effect, which can influence the reactivity of the adjacent carbonyl group. Computational studies on the nitration of adamantyl-bearing aromatic ketones have demonstrated the interplay of steric, electronic, and complexation effects in determining the reaction's regioselectivity. semanticscholar.orgresearchgate.net These models can disentangle the contributing factors, showing, for instance, how steric bulk can force non-coplanarity in a conjugated system or how electronic effects stabilize carbocation intermediates. semanticscholar.org

Many chemical reactions can proceed through multiple competing pathways. Computational chemistry is an invaluable tool for exploring these possibilities and predicting the major product. tdx.cat By calculating the energy profiles for all plausible mechanisms, the pathway with the lowest activation energy can be identified as the most favorable.

Simulating the Influence of Steric and Electronic Effects on Reactivity

Conformational Analysis and Intramolecular Interactions

The conformational landscape of this compound is largely dictated by the steric bulk of the adamantyl group and its interaction with the propanone side chain. The adamantane (B196018) cage itself is a rigid structure composed of three fused cyclohexane (B81311) rings in chair conformations. researchgate.net The primary conformational flexibility arises from the rotation around the single bond connecting the adamantyl cage to the carbonyl carbon.

The dihedral angle between the plane of the carbonyl group and the adamantyl cage is a critical parameter. Theoretical calculations, such as those using Density Functional Theory (DFT), can predict the most stable conformations by identifying the rotational barriers and energy minima associated with this dihedral angle. It is hypothesized that the most stable conformer would seek to minimize steric hindrance between the ethyl group of the propanone moiety and the hydrogens on the adamantane cage.

Table 1: Predicted Conformational Properties of Adamantyl Ketones (Note: This table is illustrative, based on general principles of adamantyl chemistry, as specific data for this compound is not readily available in the searched literature.)

| Parameter | Predicted Value/Observation | Significance |

| Adamantane Cage Conformation | Chair | The inherent rigidity of the adamantyl group provides a stable, bulky anchor. researchgate.net |

| Key Rotational Bond | C(adamantyl)-C(carbonyl) | Rotation around this bond defines the major conformers of the molecule. |

| Likely Dominant Intramolecular Interaction | van der Waals forces | Governs the spatial arrangement of the propanone chain relative to the adamantyl cage. |

| Potential for Weak Hydrogen Bonds | Minimal | In the absence of suitable donor/acceptor groups in close proximity. |

Molecular Dynamics Simulations

As of the current literature survey, no specific molecular dynamics (MD) simulations for this compound have been published. MD simulations could, however, provide valuable information on the dynamic behavior of this molecule in various environments.

Should such studies be undertaken, they could elucidate:

Solvent Effects: How the conformational preferences of this compound change in different solvents.

Vibrational Modes: The characteristic vibrational frequencies of the molecule, which could be correlated with experimental spectroscopic data.

Intermolecular Interactions: The nature and strength of interactions with other molecules, which is crucial for understanding its behavior in condensed phases.

For example, MD simulations have been used to clarify the binding modes and mechanisms of action for other adamantane derivatives, highlighting the utility of this technique. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to a specific activity, which can include chemical reactivity or binding affinity. wikipedia.org For this compound, QSAR modeling can be a valuable tool for predicting its reactivity in various chemical transformations. The focus here is on descriptors influencing chemical reactivity, not biological activity.

Several QSAR studies have been performed on adamantane derivatives, providing a framework for how such a model could be developed for this compound. nih.govkoreascience.krshd-pub.org.rs These studies often employ a variety of molecular descriptors to quantify the structural features of the molecules.

Key Molecular Descriptors for Reactivity Modeling:

A QSAR model for the chemical reactivity of this compound would likely involve the following types of descriptors:

Steric Descriptors: These would quantify the bulkiness of the adamantyl group and its influence on the accessibility of the carbonyl group to attacking reagents. The large, rigid adamantyl moiety is expected to be a dominant factor. nih.gov

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). The electrophilicity of the carbonyl carbon, for instance, would be a critical parameter for nucleophilic addition reactions.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that can correlate with physical properties and reactivity.

Table 2: Potential Molecular Descriptors for QSAR Modeling of this compound Reactivity

| Descriptor Type | Specific Example(s) | Relevance to Chemical Reactivity |

| Steric | Molar Volume, Surface Area, Sterimol Parameters | Quantifies the steric hindrance around the reactive carbonyl center due to the adamantyl group. nih.gov |

| Electronic | Partial Charge on Carbonyl Carbon, Dipole Moment, HOMO/LUMO Energies | Describes the electrophilicity of the carbonyl group and the molecule's ability to participate in charge-transfer interactions. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about the size, shape, and degree of branching of the molecule, which can influence its physical properties and interactions. |

| Quantum Chemical | Total Energy, Heat of Formation | Provides information about the thermodynamic stability of the molecule and potential transition states. |

By developing a QSAR model using these descriptors, one could predict, for example, the rate of a specific reaction for a series of related adamantyl ketones. Such a model would first need to be built using a training set of compounds with known reactivity data and then validated using a separate test set to ensure its predictive power. semanticscholar.orgresearchgate.net

Applications of 1 1 Adamantyl Propan 1 One in Chemical Research and Development

Role as a Key Synthetic Building Block

1-(1-Adamantyl)propan-1-one is a versatile starting material in organic synthesis due to the reactivity of its ketone functional group, which allows for a wide array of chemical transformations.

The chemical structure of this compound makes it an ideal precursor for synthesizing more intricate organic molecules. lookchem.com The adamantyl moiety provides a stable, bulky, and lipophilic anchor, while the propanone side chain offers a site for further chemical reactions.

One notable transformation is the Willgerodt–Kindler reaction. In this reaction, this compound reacts with sulfur and morpholine (B109124) to produce thiomorpholides. smolecule.com Subsequent hydrolysis of these intermediates yields 3-(1-Adamantyl)propanoic acid. smolecule.comgoogle.com This multi-step process demonstrates the conversion of the ketone into a carboxylic acid derivative, extending the carbon chain and introducing a new functional group. A patented method for this conversion highlights the reaction of 1-(1-adamantyl)propan-2-one (an isomer) with sulfur, morpholine, and a potassium butyl xanthate catalyst to improve the yield and purity of the final acid product. google.com

Furthermore, the ketone group can be reduced to form the corresponding secondary amine, 1-(1-Adamantyl)propan-1-amine, also known as Adapromine. nih.gov This transformation opens the door to a class of aminoadamantane derivatives, which have been explored for their biological activities. acs.org Another synthetic route involves converting the amine into an isocyanide; for instance, 1-(1-adamantylethyl)amine can be converted to 1-(1-isocyanoethyl)adamantane in a single step with a high yield. mdpi.com

The following table summarizes key synthetic transformations starting from this compound and its isomers.

| Starting Material | Reaction Type | Reagents | Product | Reference(s) |

| 1-(1-Adamantyl)propan-2-one | Willgerodt–Kindler Reaction | Sulfur, Morpholine, Potassium Butyl Xanthate | 3-(1-Adamantyl)propanoic acid | google.com |

| This compound | Reduction (conceptual) | (Not specified) | 1-(1-Adamantyl)propan-1-amine | nih.gov |

| 1-(1-Adamantylethyl)amine | Isocyanide Synthesis | Chloroform, t-BuOK | 1-(1-Isocyanoethyl)adamantane | mdpi.com |

The utility of this compound extends to its role as an intermediate in the synthesis of a broad spectrum of adamantane (B196018) derivatives. wikipedia.org These derivatives are sought after for applications in medicinal chemistry and materials science. researchgate.net

For example, bromination of the alpha-carbon next to the carbonyl group leads to the formation of 1-(1-Adamantyl)-2-bromopropan-1-one. lookchem.com This bromo-ketone is itself a useful synthetic intermediate, as the bromine atom can be substituted by various nucleophiles to introduce further functionality.

The synthesis of chiral ligands is another area where derivatives of this compound are employed. For instance, racemic 1-(adamantan-1-yl)propan-1,2-diamine has been synthesized and resolved. researchgate.net This diamine can then be used to create more complex ligands for asymmetric catalysis. researchgate.net The preparation of such diverse derivatives underscores the importance of the parent ketone as a foundational molecule in adamantane chemistry. google.com

Precursor for the Synthesis of More Complex Organic Molecules

Contributions to Materials Science

The incorporation of the adamantane cage into polymers and other materials can significantly enhance their properties, such as thermal stability, mechanical strength, and resistance to etching. timeshighereducation.comacs.org this compound serves as a precursor to monomers used in the synthesis of these advanced materials.

Adamantane derivatives are crucial in the design of high-performance polymers. researchgate.net The rigid and bulky nature of the adamantane unit, when incorporated into a polymer backbone, can increase the glass transition temperature (Tg) and improve thermal stability. researchgate.net For example, polyimides containing adamantane units exhibit excellent solubility and thermal properties. acs.org

Derivatives such as 1-adamantyl acrylate, which can be synthesized from adamantanol, are used in photopolymerization to create polymers with high thermal stability and reduced polymerization shrinkage. researchgate.net While not a direct product of this compound, the synthesis of such monomers illustrates the general strategy of functionalizing the adamantane core to create building blocks for advanced polymers. The use of adamantane derivatives also extends to the creation of microporous organic polymers (MOPs), which are valued for their high stability and surface area, making them useful for gas storage and separation. magtech.com.cn Some research has focused on creating polymers with adamantane substituents to reduce interchain interactions, thereby increasing photoluminescence intensity for applications in polymer light-emitting devices (LEDs). psu.edu

| Polymer Type | Adamantane-Containing Monomer/Unit | Key Properties | Application Area(s) | Reference(s) |

| Polyimides | 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane | High thermal stability, good solubility | High-performance plastics | acs.org |

| Poly(p-phenylenevinylene) (PPV) | 2-methoxy-5-adamantaneethyloxy-p-phenylenevinylene | High photoluminescence, solution processable | Polymer LEDs | psu.edu |

| Polystyrene Derivatives | Poly(4-(4-(N-adamantylimino)methyl)phenylstyrene) | High glass transition temperature (Tg) | Thermally stable plastics | researchgate.net |

| Acrylate Resins | 1-Adamantyl acrylate | High thermal stability, low polymerization shrinkage | UV-cured systems, photoresists | researchgate.net |

| Microporous Organic Polymers (MOPs) | Multi-substituted adamantane | High thermal and chemical stability, high surface area | Gas storage/separation, catalysis | magtech.com.cn |

Adamantane's unique structure has proven beneficial in the formulation of specialized materials like photosensitive resins and high-temperature lubricants. wikipedia.org

In the semiconductor industry, adamantane-modified photoresist materials show improved performance, including enhanced etching resistance and thermal stability. acs.org Adamantane derivatives, such as those derived from 1,3-adamantanediol (B44800), are synthesized for use in these photosensitive resin compositions. acs.orgpatsnap.com These resins are critical for the lithographic processes used in manufacturing microelectronics.

The exceptional thermal and oxidative stability of the adamantane cage makes its derivatives excellent candidates for high-performance lubricants. wikipedia.orgtimeshighereducation.comresearchgate.net Ester derivatives of adamantane are particularly promising as components for synthetic lubricating oils designed to operate at temperatures of 200°C and above. researchgate.net While the direct conversion of this compound to a lubricant is not a common route, its derivatives, such as the corresponding carboxylic acids or alcohols, can serve as intermediates for producing the ester-based lubricants that exhibit superior viscosity-temperature characteristics. timeshighereducation.comgoogle.com

Synthesis of High-Performance Polymers and Diamond-like Structures

Applications in Catalysis

The steric and electronic properties of the adamantyl group have been leveraged in the field of catalysis. Although this compound is not a catalyst itself, it can be a precursor to ligands used in catalytic systems.

Phosphine (B1218219) ligands containing adamantyl groups have been shown to be surprisingly effective in certain transition metal-catalyzed reactions. google.com For example, adamantylphosphines used with palladium catalysts have demonstrated superiority over other known systems for cross-coupling reactions, particularly with less reactive chloroaromatics. google.com The bulky adamantyl group on the phosphine ligand is thought to play a crucial role in the catalyst's high activity. The synthesis of these ligands can start from various adamantane derivatives, and pathways from this compound via its corresponding amine or alcohol are conceivable.

Additionally, chiral diamines derived from adamantane, such as 1-(adamantan-1-yl)propan-1,2-diamine, have been synthesized and used to create ligands for asymmetric catalysis in reactions like the Michael and Henri reactions. researchgate.net This demonstrates the potential of using this compound as a starting point for developing sophisticated catalysts for stereoselective synthesis.

Design and Synthesis of Adamantane-Containing Ligands for Metal Catalysis

The adamantane scaffold is frequently incorporated into ligand design for metal catalysis to influence the steric and electronic properties of the resulting catalyst. uq.edu.au While direct synthetic routes from this compound to specific ligands are not extensively detailed in the provided context, the conversion of this ketone to other functional groups is a common strategy. For instance, the ketone can be transformed into an amine, which can then be used to synthesize more complex ligands.

One general approach involves the synthesis of diamine ligands. For example, 1-(adamantan-1-yl)propan-1,2-diamine has been synthesized and utilized to create chiral ligands. researchgate.net The catalytic activity of metal complexes bearing these ligands has been investigated in asymmetric reactions such as the Michael and Henri reactions, as well as in epoxidation reactions. researchgate.net The synthesis of such diamines can conceptually begin from this compound through a sequence of reactions, such as oximation followed by reduction.

Another significant area is the development of phosphine ligands, which are crucial in many catalytic processes, including cross-coupling reactions. google.com The adamantyl group in these ligands can enhance catalyst stability and activity. While the direct use of this compound is not specified, its derivatives can be incorporated into phosphine structures. For example, the synthesis of N-heterocyclic carbene (NHC) ligands, another important class of ligands, often starts from adamantane-containing precursors. uq.edu.au

The following table summarizes the types of ligands and their applications where adamantane moieties, derivable from precursors like this compound, play a crucial role.

| Ligand Type | Precursor/Derivative | Metal | Catalytic Application |

| Chiral Diamines | 1-(Adamantan-1-yl)propan-1,2-diamine | Ti | Asymmetric Epoxidation |

| Chiral Diamines | 1-(Adamantan-1-yl)propan-1,2-diamine | Ni, Co, Mn | Asymmetric Michael & Henri Reactions |

| Phosphines | Adamantyl-containing precursors | Pd | Aryl-Aryl Ether Synthesis |

| N-Heterocyclic Carbenes | Di(1-adamantyl)imidazolium salts | - | General Catalysis |

Development of Oxidative Degradation Catalysts

Adamantane derivatives have found utility in the creation of catalysts for oxidative degradation processes. These processes are vital for breaking down pollutants and complex molecules into simpler, less harmful substances. mdpi.commdpi.com The stability of the adamantane core under oxidative conditions makes it a suitable scaffold for such catalysts.

While direct application of this compound in this context is not explicitly documented, its derivatives, particularly hydroxylated adamantanes like 1,3-adamantanediol, are used to synthesize catalysts with low steric hindrance and high activity. acs.org These catalysts can be employed in various oxidation reactions. For instance, catalysts derived from 1,3-adamantanediol have been used for the efficient oxidation of primary amines to oximes. acs.org

The general strategy involves incorporating the adamantane moiety into a larger catalytic structure, such as a metalloporphyrin or a polyoxometalate. These catalysts can then be used for the oxidative degradation of a range of substrates, including lignin, a complex biopolymer. researchgate.net The adamantane group can influence the catalyst's solubility, stability, and interaction with the substrate.

Academic Explorations in Chemical Biology and Medicinal Chemistry

The unique properties of the adamantane group make it a valuable tool in chemical biology and medicinal chemistry for probing and modulating biological systems. publish.csiro.aumdpi.com

Design of Compounds with Specific Molecular Interactions (e.g., Enzyme Inhibition)

The rigid, bulky, and lipophilic nature of the adamantane cage is often exploited in the design of enzyme inhibitors. slideshare.netmdpi.com By incorporating an adamantyl group into a molecule, researchers can enhance its binding affinity to the hydrophobic pockets of an enzyme's active site.

While research may not always start directly from this compound, its structural motif is relevant. For example, inhibitors of HIV-1 protease have been designed with an adamantane moiety as the P1 ligand to improve hydrophobic interactions within the S1 site of the enzyme. osti.gov The synthesis of these inhibitors involved creating an adamantane-derived hydroxyethylamine isostere. osti.gov Similarly, adamantane derivatives have been investigated as inhibitors for other enzymes, such as soluble epoxide hydrolase, where the adamantyl group contributes to the pharmacokinetic properties of the inhibitors.

The following table presents examples of enzymes targeted by adamantane-containing inhibitors.

| Enzyme Target | Inhibitor Type | Role of Adamantane |

| HIV-1 Protease | P1-ligand containing inhibitor | Enhances hydrophobic contacts in the S1 pocket. osti.gov |

| Tyrosyl-DNA Phosphodiesterase 1 (TDP1) | Adamantane-monoterpene conjugates | Contributes to binding affinity through lipophilicity. mdpi.com |

| SARS-CoV-2 Main Protease (Mpro) | Non-covalent inhibitors | Occupies a hydrophobic pocket, contributing to potency. nih.gov |

| β-Secretase (BACE-1) | Hydroxyethylamine (HEA) isostere containing | Serves as a key structural element for enzyme interaction. researchgate.net |

Understanding the Influence of Adamantane Moiety on Molecular Properties Relevant to Biological Systems

The adamantane moiety significantly influences key molecular properties that are critical for a compound's behavior in a biological environment. publish.csiro.aumdpi.com

Lipophilicity: The introduction of an adamantyl group generally increases the lipophilicity of a molecule, as indicated by a higher logP value. osti.govmdpi.com This property is crucial for membrane permeability and can enhance a drug's ability to cross biological barriers like the blood-brain barrier. nih.gov However, excessive lipophilicity can also lead to issues with solubility and metabolism.

Conformational Rigidity: The rigid cage structure of adamantane restricts the conformational freedom of a molecule. This can be advantageous in drug design as it pre-organizes the molecule into a specific conformation for binding to a biological target, potentially leading to higher affinity and selectivity. mdpi.com

Protein-Ligand Interactions: The bulky, three-dimensional shape of the adamantane group allows it to effectively fill hydrophobic pockets in proteins, leading to strong van der Waals interactions. osti.gov This space-filling ability can be a key determinant of binding affinity. However, the fit must be optimal, as a group that is too bulky can create unfavorable steric clashes with the protein surface. osti.gov

Research into Proteomics Methodologies Utilizing Adamantane-Based Tags (Chemical Aspects)

In the field of chemical proteomics, adamantane-based tags have emerged as a tool for identifying and studying protein targets. The hydrophobic nature of the adamantane group is central to these methodologies.

One such strategy is "hydrophobic tagging," where a molecule of interest is conjugated to an adamantyl group. mdpi.comnih.gov When this chimeric molecule binds to its target protein, the attached adamantane tag can mimic a partially unfolded or misfolded state of the protein. tandfonline.comchinesechemsoc.org This can trigger the cell's quality control machinery, leading to the ubiquitination and subsequent degradation of the target protein via the proteasome. mdpi.comtandfonline.com This approach allows researchers to study the function of a protein by selectively degrading it.

Adamantane-based probes are also used in activity-based protein profiling (ABPP) to identify the targets of natural products or other bioactive molecules. beilstein-journals.org These probes can contain a reactive group to covalently label the target protein and a reporter tag, which can be the adamantane itself or another moiety, for subsequent detection and identification by mass spectrometry. beilstein-journals.org The unique mass and fragmentation pattern of the adamantane tag can aid in the identification of the labeled peptides. beilstein-journals.org

| Proteomics Methodology | Role of Adamantane Tag | Outcome |

| Hydrophobic Tagging | Mimics a partially denatured protein state. mdpi.comtandfonline.com | Induces targeted protein degradation, allowing for functional studies. nih.govchinesechemsoc.org |

| Activity-Based Protein Profiling (ABPP) | Serves as part of a chemical probe for protein labeling. beilstein-journals.org | Facilitates the identification of protein targets of bioactive molecules. beilstein-journals.org |

Future Research Directions for 1 1 Adamantyl Propan 1 One

Development of Novel and Sustainable Synthetic Routes

The advancement of chemical research relies heavily on the efficient and environmentally benign synthesis of foundational molecules. For 1-(1-Adamantyl)propan-1-one, future research will likely focus on moving beyond traditional methods like Friedel-Crafts acylation, which often require harsh Lewis acid catalysts and specific reaction conditions. smolecule.com

A primary objective is the development of greener synthetic protocols. Multicomponent reactions (MCRs), which form complex products in a single step from three or more reactants, represent a promising sustainable strategy. digitellinc.com These reactions align with green chemistry principles by minimizing waste and reducing reaction times. digitellinc.com Exploring MCRs for the direct synthesis of this compound or its immediate precursors could offer a more atom-economical and efficient alternative to current methods.

Furthermore, the application of modern catalytic systems is a crucial avenue. This includes photoredox and H-atom transfer catalysis, which enable the direct functionalization of the strong C-H bonds of adamantane (B196018) under mild conditions. acs.orgchemrxiv.org Adapting these methods for the introduction of a propanoyl group could circumvent multi-step sequences that often begin with adamantane halogenation. thieme-connect.com Another area of interest is the use of continuous flow reactors, which can enhance reaction efficiency, safety, and scalability compared to batch processes.

Table 1: Comparison of Existing and Potential Synthetic Strategies

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Friedel-Crafts Acylation smolecule.com | Uses adamantane and an acylating agent with a Lewis acid catalyst. | Established method for forming adamantyl ketones. |

| Lewis Acid-Catalyzed Isomerization sinocompound.comuq.edu.au | Efficient synthesis of the adamantane core from precursors. | Provides better access to the starting adamantane scaffold. |

| Multicomponent Reactions (MCRs) digitellinc.com | Three or more components react in one pot. | Increased efficiency, reduced waste, and complexity from simple precursors. |

| Photoredox/HAT Catalysis acs.orgchemrxiv.org | Direct C-H functionalization of the adamantane core. | Milder reaction conditions and high selectivity for bridgehead positions. |

| Continuous Flow Synthesis | Reactions occur in a continuously flowing stream. | Improved safety, scalability, and process control. |

In-depth Mechanistic Studies of Under-explored Reactions

While some reactions involving adamantyl ketones are known, a detailed mechanistic understanding is often lacking. The unique steric and electronic properties imparted by the adamantyl moiety can lead to unexpected reactivity and product distributions. Future research should focus on elucidating the mechanisms of reactions involving this compound.

For instance, studies on the nitration of related 1-adamantyl bearing ketones have shown that the carbonyl group's position and the reaction conditions significantly influence the regioselectivity, sometimes favoring the ortho product to an unusual degree. semanticscholar.orgresearchgate.net A thorough investigation into the nitration of this compound could reveal similar directing effects and provide deeper insights into the interplay of steric hindrance and electronic effects.

The Willgerodt-Kindler reaction, used to convert ketones to amides and subsequently carboxylic acids, has been studied with the isomeric 1-(1-adamantyl)propan-2-one. smolecule.com It was noted that steric hindrance from the adamantyl group slows the reaction compared to simpler ketones. researchgate.net A detailed kinetic and mechanistic study of this reaction with this compound would be valuable for optimizing conditions and understanding the role of the adamantyl cage in transition states. Such studies could employ a combination of experimental techniques (kinetic analysis, isotope labeling) and computational modeling to map reaction pathways and identify key intermediates.

Advanced Computational Predictions for Molecular Design

Computational chemistry offers powerful tools for accelerating the discovery and optimization of new molecules. For this compound, future research can leverage advanced computational methods for the rational design of novel derivatives with tailored properties.

In silico screening can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of virtual libraries of derivatives, which is a crucial step in early-stage drug discovery. nih.gov Computational tools can also predict parameters like drug-likeness and drug score, helping to prioritize synthetic targets. mdpi.com

Furthermore, computational docking can be used to design derivatives of this compound that bind to specific biological targets, such as enzymes or receptors. researchgate.net By modeling the interactions between the adamantyl cage and the binding pocket, researchers can rationally design modifications to the core structure to enhance binding affinity and selectivity. Discrepancies between computational predictions and experimental data can be addressed using hybrid methods that combine quantum mechanics with considerations for solvent and crystal packing effects, leading to more accurate structural models.

Table 2: Potential Applications of Computational Chemistry

| Computational Method | Application for this compound Research | Reference for Concept |